molecular formula C18H15N5O2 B2594520 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986367-75-2

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2594520
CAS No.: 1986367-75-2
M. Wt: 333.351
InChI Key: GGCCVIWKJGLJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 3,5-dimethylpyrazole carbonyl group and at position 6 with a phenyl group. Its structure combines heterocyclic moieties known for diverse pharmacological and material science applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-8-12(2)23(20-11)18(25)14-9-16-17(24)19-15(10-22(16)21-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCCVIWKJGLJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyrazine ring. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable dihalide in the presence of a base to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies highlight the potential of pyrazolo derivatives as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation. For instance, pyrazolo[1,5-a]pyrimidines have been identified as effective scaffolds for drug development due to their ability to interact with specific biological targets. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of enzyme activity and interference with cell signaling pathways .

Enzyme Inhibition
The pyrazolo scaffold is also known for its enzymatic inhibitory properties. Compounds derived from this structure have been investigated for their ability to inhibit key enzymes involved in cancer progression and inflammation. The structural diversity offered by modifications at the pyrazole ring allows for the fine-tuning of these interactions, enhancing their efficacy as therapeutic agents .

Photophysical Properties and Material Science

Fluorescent Applications
The unique photophysical properties of pyrazolo derivatives make them suitable candidates for optical applications. Research indicates that these compounds can serve as effective fluorescent probes, which are valuable in biological imaging and detection systems. For example, they can be utilized as lipid droplet biomarkers in cancer cell lines, providing a non-invasive method to study cellular processes .

Material Science Innovations
Beyond biological applications, the compound's structural characteristics allow it to be explored in material science. Its ability to form crystals with specific conformational arrangements can lead to novel applications in solid-state devices and sensors. The incorporation of pyrazolo derivatives into polymer matrices has been studied for developing advanced materials with enhanced mechanical and optical properties .

Case Studies

Study Focus Findings
MDPI (2021)Anticancer potential of pyrazolo derivativesDemonstrated significant inhibition of cancer cell proliferation through specific enzyme targeting .
RSC Publishing (2020)Optical applicationsIdentified pyrazolo derivatives as effective fluorescent probes for cellular imaging .
PMC (2022)Drug design advancementsHighlighted the synthesis of new pyrazole-based compounds with promising anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Key Analogs :

  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (Patent JP2020): These compounds, such as those described in Patent 54, are designed as mGluR2 negative allosteric modulators (NAMs). Unlike the target compound, they lack the 3,5-dimethylpyrazole carbonyl substituent but share the pyrazolo-pyrazinone core. The patent highlights the importance of substituents at positions 6 and 7 for receptor affinity, suggesting that the phenyl group in the target compound may confer distinct pharmacological properties .
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (Journal of Chemical Research, 2018): Synthesized via reactions with D,L-α-amino acids, these derivatives exhibit substituents at position 6 (e.g., nitro or amino groups) rather than a phenyl group. The study emphasizes that electron-withdrawing substituents enhance stability but reduce solubility compared to aromatic groups like phenyl .
Property Target Compound 6,7-Dihydro Derivatives 1,3-Dimethyl Derivatives
Core Structure Pyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo-pyrazinone Pyrazolo[3,4-b]pyrazinone
Position 6 Substituent Phenyl Variable (e.g., alkyl, aryl) Nitro/amino groups
Key Functional Group 3,5-Dimethylpyrazole carbonyl at C2 Amide/ether linkages Methyl groups at N1 and N3
Biological Activity Undocumented (structural analog data) mGluR2 NAMs Preliminary antimicrobial activity

Pyrazolo-Pyrimidine and Triazolopyrimidine Analogs

Key Analogs :

  • 7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester (HXChem): This pyrazolo-pyrimidine derivative shares a phenyl substituent but replaces the pyrazinone ring with a pyrimidine core. Pyrimidine-based analogs are more prevalent in drug discovery due to their metabolic stability, but pyrazinones may offer improved hydrogen-bonding capacity .
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen acetylhydrazones (Chen et al., 2006): These triazolopyrimidines exhibit herbicidal and antifungal activity. The triazole ring introduces additional nitrogen atoms, increasing polarity but reducing lipophilicity compared to the target compound’s pyrazole-carbonyl group .
Property Target Compound Pyrazolo-pyrimidine Triazolopyrimidine
Core Heterocycle Pyrazinone Pyrimidine Triazolopyrimidine
Key Substituents Phenyl, dimethylpyrazole carbonyl Phenyl, hydroxy, ethyl ester Acetylhydrazones, methyl groups
Solubility Moderate (phenyl reduces polarity) Low (ester group) High (polar hydrazone moiety)
Bioactivity Potential CNS applications (inferred) Undocumented Herbicidal, antifungal

Pyrazole-Acetamide Derivatives

Key Analogs :

  • 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (): Shares the 3,5-dimethylpyrazole moiety linked via an acetyl group to a piperidine ring. Unlike the target compound, this analog lacks the fused pyrazinone core, resulting in a more flexible structure. Such flexibility may enhance binding to enzymes but reduce selectivity .
Property Target Compound Piperidinecarboxamide Analog
Core Structure Rigid bicyclic pyrazolo-pyrazinone Flexible piperidine-acetamide
Key Functional Group Pyrazole carbonyl Acetyl-linked pyrazole
Pharmacokinetics Likely poor BBB penetration (polar core) Improved bioavailability (flexibility)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves multi-step routes, similar to the methods described for pyrazolo-pyrazinones in , where amino acids are used to functionalize the core. However, introducing the phenyl group at position 6 may require palladium-catalyzed cross-coupling reactions .
  • Physicochemical Trade-offs: The phenyl group enhances lipophilicity, favoring membrane permeability, but the pyrazinone core may limit solubility. Derivatives with polar substituents (e.g., hydroxy or amino groups) could optimize bioavailability .

Biological Activity

The compound 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has attracted attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions between various aryl and carbonyl compounds. For instance, a series of pyrazolo[1,5-a]pyrazin derivatives were synthesized using microwave-assisted conditions to enhance yield and efficiency. The structures of these compounds were confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction analysis .

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Preliminary evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H322 cells. The growth inhibition was observed to be dosage- and time-dependent .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazin Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54926Induction of autophagy
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneA5493.79Modulation of autophagy
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54949.85Apoptosis induction

The compound's effectiveness is attributed to its ability to modulate cellular pathways involved in autophagy and apoptosis. For example, the derivative with a 4-chlorophenyl group showed particularly strong inhibitory effects on A549 cell growth .

Structure–Activity Relationship (SAR)

Studies have indicated that the presence of specific substituents on the pyrazole ring significantly influences the biological activity of these compounds. For instance:

  • Substituents : The introduction of electron-withdrawing groups enhances the cytotoxicity against cancer cells.
  • Configuration : The spatial arrangement of substituents affects the compound's interaction with biological targets.

The SAR studies suggest that optimizing these substituents can lead to more potent anticancer agents .

Other Biological Activities

In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrazin have shown promise in other areas:

Anti-inflammatory Activity

Research indicates that certain pyrazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX and LOX .

Antimicrobial Activity

Some studies have reported antimicrobial effects against various pathogens. The presence of the pyrazole ring is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazolo[1,5-a]pyrazin derivatives:

  • Lung Cancer Treatment : A study demonstrated that a specific derivative effectively inhibited the growth of H322 lung cancer cells by inducing apoptosis .
  • Combination Therapies : Research is ongoing into combining these compounds with existing chemotherapy agents to enhance efficacy and reduce resistance in cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Methodological Answer:
Pyrazolo[1,5-a]pyrazine scaffolds are typically synthesized via cyclization reactions. For example, refluxing 5-azido-pyrazole carbaldehydes with hydrazine hydrate in ethanol under acidic conditions yields pyrazolo[3,4-c]pyrazole derivatives . Another approach involves coupling pyrazole carbonyl precursors with aryl hydrazines in ethanol or pyridine under reflux (5–8 hours), followed by neutralization and crystallization . Key steps include:

  • Catalyst Use : Trifluoroacetic acid (TFA) in toluene for accelerating cyclization .
  • Solvent Selection : Ethanol or pyridine for optimal solubility and reaction efficiency .

Advanced: How can researchers address low yields in the coupling of 3,5-dimethyl-1H-pyrazole with pyrazinone intermediates?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature Control : Prolonged reflux (≥8 hours) to ensure complete reaction .
  • Catalyst Optimization : Substituting TFA with milder acids (e.g., acetic acid) to reduce decomposition .
  • Intermediate Purification : Pre-purify pyrazinone intermediates via column chromatography to remove impurities before coupling .
  • Reagent Ratios : Use a 1.2:1 molar excess of 3,5-dimethyl-1H-pyrazole carbonyl chloride to ensure complete acylation .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrazole methyl groups at δ 2.1–2.4 ppm) .
  • IR Spectroscopy : Detect carbonyl stretching vibrations (~1680–1720 cm⁻¹) and NH bands (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₇N₅O₂ at m/z 356.1352) .

Advanced: How should researchers interpret conflicting ¹³C NMR data between synthesized batches and computational predictions?

Methodological Answer:
Discrepancies often stem from tautomerism or solvent effects. To resolve:

  • Tautomer Analysis : Use 2D NMR (HSQC, HMBC) to identify keto-enol equilibria in the pyrazinone ring .
  • Solvent Standardization : Re-run spectra in deuterated DMSO or CDCl₃ to match literature conditions .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values for dominant tautomers .

Basic: What in vitro assays are recommended for initial biological profiling of this compound?

Methodological Answer:
Prioritize assays aligned with structural analogs:

  • Anti-inflammatory Activity : IL-6/TNF-α inhibition in RAW264.7 macrophages (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Evaluate APN (aminopeptidase N) or VEGFR2 inhibition using fluorometric assays .

Advanced: How can molecular docking guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Target Selection : Prioritize receptors with known pyrazole interactions (e.g., APN, VEGFR2) .
  • Docking Workflow :
    • Prepare the ligand (target compound) using AutoDock Tools (ADT) with Gasteiger charges.
    • Use PyRx for rigid-flexible docking into crystal structures (e.g., PDB: 4FYR for APN).
    • Validate poses with MM-GBSA binding energy calculations .
  • SAR Insights : Modify the phenyl or pyrazole substituents to optimize hydrophobic interactions or hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.